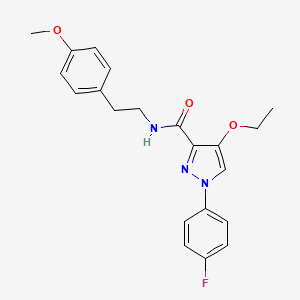

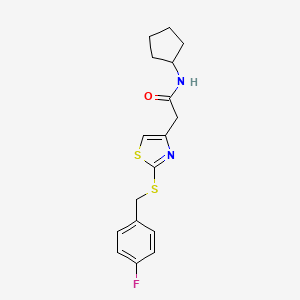

![molecular formula C13H21NO5 B2856831 Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate CAS No. 2490403-74-0](/img/structure/B2856831.png)

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate is a chemical compound with the CAS Number: 2490403-74-0 . It has a molecular weight of 271.31 and its IUPAC name is tert-butyl (4-oxo-1,8-dioxaspiro [4.5]decan-3-yl)carbamate .

Molecular Structure Analysis

The Inchi Code of this compound is 1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3, (H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its density is 1.16g/cm3, boiling point is 375.5°C at 760 mmHg, and it has a flashing point of 180.9°C .Scientific Research Applications

Spirolactams as Pseudopeptides

Research on spirolactams, closely related to Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate, demonstrates their synthesis for use in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. These compounds serve as mimetics for gamma-turn/distorted type II beta-turns in peptides, highlighting their potential in designing peptide-based therapeutics (Fernandez et al., 2002).

Synthesis of Biologically Active Compounds

A study on the synthesis of biologically active compounds using an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide showcases the formation of novel N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl compounds. This research highlights the compound's utility in creating new classes of bioactive molecules, with theoretical studies emphasizing the role of electron-donating and withdrawing groups in influencing intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Boc Protecting Group Introduction

Tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) has been described as a new reagent for introducing Boc protecting groups to amines, highlighting its efficiency and stability compared to traditional methods. This advancement is crucial for the preparation of N-Boc-amino acids and their esters, which are pivotal in peptide synthesis (Rao et al., 2017).

Photocatalyzed Amination

A photoredox-catalyzed amination using a tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate precursor developed in the lab establishes a new cascade pathway for assembling 3-aminochromones. This process broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCFSCQTJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2(C1=O)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

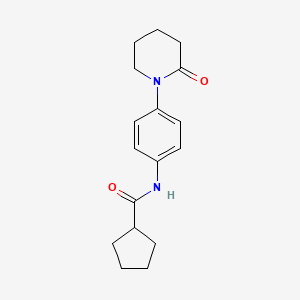

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)

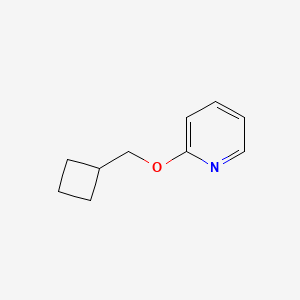

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

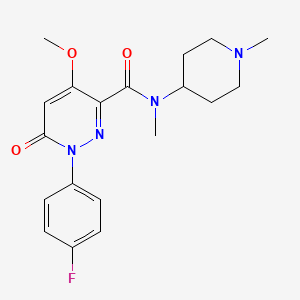

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)